![molecular formula C22H23N5O2S B1682839 2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide CAS No. 522650-83-5](/img/structure/B1682839.png)

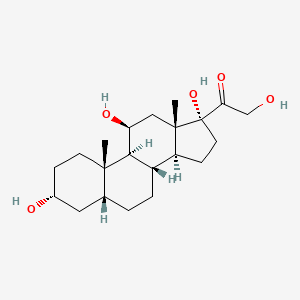

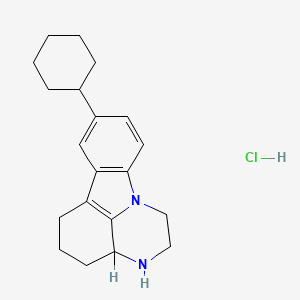

2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide

Overview

Description

Scientific Research Applications

Cancer Research: Non-Small Cell Lung Cancer (NSCLC)

SW044248 has been identified as a potent inhibitor of topoisomerase 1 (Top 1), which is a crucial enzyme involved in DNA replication and transcription. It exhibits selective antiproliferation efficacy against a subset of NSCLC cultures, including HCC4017 cells, with an IC50 value of 1.68 μM. This indicates its potential as a therapeutic agent for treating certain types of lung cancer .

Selective Toxicity

The compound shows a remarkable ability to induce DNA damage and apoptosis selectively in cancerous cells while exhibiting minimal effects on non-cancerous lung epithelial cells (HBEC30KT). This selective toxicity is significant for developing treatments that minimize harm to healthy tissues .

DNA Damage Response (DDR) Studies

SW044248 can be used to study the DDR pathways in cancer cells. By inhibiting Top 1, it causes DNA damage, which can trigger various cellular responses. Researchers can use this compound to dissect the mechanisms of DDR and identify potential targets for cancer therapy .

Integrated Stress Response (ISR) Research

The compound has been shown to induce the ISR in sensitive cells. The ISR is a cellular defense mechanism activated by stress conditions such as DNA damage. Studying the effects of SW044248 on ISR can provide insights into how cells cope with genotoxic stress .

Macromolecular Synthesis Inhibition

SW044248 induced rapid and complete inhibition of macromolecular synthesis in sensitive cells. This property can be utilized to understand the synthesis and function of macromolecules in cell biology and the impact of their inhibition on cell viability .

Comparative Studies with Other Topoisomerase Inhibitors

Given its unique mode of action distinct from other Top 1 inhibitors like camptothecin, SW044248 serves as an excellent tool for comparative studies. Researchers can compare its efficacy, selectivity, and mechanism of action with other inhibitors to develop more effective anticancer drugs .

Apoptosis Induction Research

The ability of SW044248 to induce apoptosis in cancer cells makes it a valuable tool for apoptosis research. Understanding the pathways leading to programmed cell death can aid in the development of drugs that can trigger apoptosis in cancer cells .

Drug Resistance Studies

Finally, SW044248 can be used to investigate the mechanisms behind drug resistance in cancer cells. By studying how cells become resistant to Top 1 inhibitors, researchers can devise strategies to overcome resistance and improve treatment outcomes .

Future Directions

Mechanism of Action

Mode of Action

SW044248 is a non-canonical inhibitor of Top1 . It also activates the integrated stress response through kinases GCN2 and PKR .

Biochemical Pathways

The inhibition of Top1 by SW044248 leads to the disruption of DNA replication and transcription, causing DNA damage and apoptosis in sensitive cells . This effect is selective for certain non-small cell lung cancer (NSCLC) cell lines .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

SW044248 exhibits antiproliferative efficacy against a subset of NSCLC cultures . It induces DNA damage and apoptosis, leading to cell death . It exhibits little potency toward non-cancerous cells .

Action Environment

The action of SW044248 can be influenced by the cellular environment. For instance, cells resistant to SW044248 respond to the compound by upregulating CDKN1A . This suggests that the cellular response to SW044248 can be modulated by the expression of certain genes.

properties

IUPAC Name |

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRGVRHMMZNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)